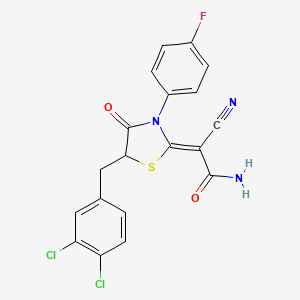

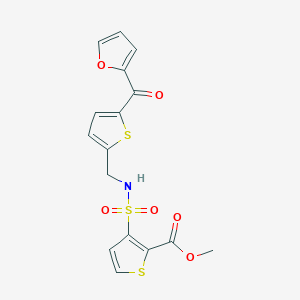

![molecular formula C15H16N2O2S B2732187 methyl 3-{[(1E)-(dimethylamino)methylene]amino}-4-phenylthiophene-2-carboxylate CAS No. 1785934-36-2](/img/structure/B2732187.png)

methyl 3-{[(1E)-(dimethylamino)methylene]amino}-4-phenylthiophene-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl 3-{[(1E)-(dimethylamino)methylene]amino}-4-phenylthiophene-2-carboxylate” is a chemical compound with the molecular formula C15H16N2O2S. It is a derivative of thiophene, a five-membered heterocyclic compound containing a sulfur atom .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringCOC(=O)c1scc(c1N)-c2ccccc2 . This indicates that the compound contains a thiophene ring (c1scc) attached to a phenyl ring (c2ccccc2) via a methylene bridge. The thiophene ring is also attached to a carboxylate group (COC=O) and an amino group (N). Physical And Chemical Properties Analysis

The compound is a solid under normal conditions . Its molecular weight is 288.37 g/mol. More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.科学的研究の応用

Fluorescent Probes and Sensing Mechanisms

This compound has been explored for its potential in developing fluorescent probes for detecting metal ions and amino acids. For instance, polythiophene-based conjugated polymers, closely related to the chemical structure , have shown high selectivity and sensitivity toward Hg2+ and Cu2+ ions. Such probes operate through turn-off and turn-on fluorescence modes, leveraging electrostatic effects and complexation for metal ion detection. Furthermore, these polymers can act as turn-on fluorescence probes for label-free detection of amino acids, highlighting their versatility in sensing applications (Guo et al., 2014).

Synthetic Organic Chemistry

The molecule serves as a building block in synthetic organic chemistry for constructing complex molecular architectures. It participates in one-pot synthesis strategies, facilitating the creation of tetrasubstituted thiophenes through a [3 + 2] annulation strategy. Such synthetic methodologies underscore the compound's role in efficiently generating structurally diverse thiophenes, which are of significant interest in material science, pharmaceuticals, and agrochemicals (Sahu et al., 2015).

Heterocyclic Compound Synthesis

Research has also focused on utilizing this compound for the synthesis of heterocyclic compounds, such as pyridothienopyrimidines and 1,2,4-triazines. These compounds find applications in drug discovery, agrochemicals, and dyes. The versatility in reaction conditions and the ability to introduce various substituents make it a valuable precursor for designing and synthesizing new heterocyclic compounds with potential biological activities (Medvedeva et al., 2010), (Krinochkin et al., 2021).

Materials Science and Polymer Chemistry

The compound's unique structural features make it suitable for materials science applications, especially in developing functional polymers and organic electronic materials. Studies have explored its utility in chain-end functionalization of polymers initiated by alkyllithium, demonstrating its role in synthesizing polymers with specific end-group functionalities. This application is crucial for creating advanced materials with tailored properties for electronics, coatings, and biomedical applications (Kim et al., 1998).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it may be harmful if swallowed . It is recommended to handle the compound with appropriate personal protective equipment and to avoid ingestion, inhalation, or contact with skin and eyes .

特性

IUPAC Name |

methyl 3-(dimethylaminomethylideneamino)-4-phenylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2S/c1-17(2)10-16-13-12(11-7-5-4-6-8-11)9-20-14(13)15(18)19-3/h4-10H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJAKUCCQOJGVQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=NC1=C(SC=C1C2=CC=CC=C2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 3-{[(1E)-(dimethylamino)methylene]amino}-4-phenylthiophene-2-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)methyl 2,6-dichlorophenyl sulfide](/img/structure/B2732104.png)

![2,4-dimethoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2732106.png)

![N-(benzo[d]thiazol-6-yl)-2,5-dichlorothiophene-3-carboxamide](/img/structure/B2732108.png)

![N-[1,3-bis[(4-chlorophenyl)sulfanyl]propan-2-ylidene]hydroxylamine](/img/structure/B2732116.png)

![2-(4-Methylpiperidin-1-yl)pyridazino[6,1-b]quinazolin-10-one](/img/structure/B2732121.png)

![N-(3-chloro-4-methoxyphenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2732122.png)

![3-(4-chlorophenyl)-6,8-difluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2732124.png)

![2-((1-(Benzo[d][1,3]dioxol-5-yl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid](/img/structure/B2732126.png)